

Spectroscopic Characterization of 2-Cyano-2-butenoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyano-2-butenoic acid

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This technical guide provides an in-depth analysis of the spectral properties of **2-Cyano-2-butenoic acid** (CAS 759-72-8), a molecule of interest in organic synthesis and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to offer a comprehensive characterization. This approach, rooted in established spectroscopic principles, provides researchers with a robust framework for the identification and analysis of this compound.

Molecular Structure and Overview

2-Cyano-2-butenoic acid, with the chemical formula $C_5H_5NO_2$, possesses a unique electronic and structural arrangement that gives rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a nitrile group, and an alkene in conjugation creates a rich system for spectroscopic investigation. The IUPAC name for the more stable isomer is (E)-2-cyanobut-2-enoic acid.[1]

Caption: Molecular structure of (E)-2-Cyano-2-butenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **2-Cyano-2-butenoic acid** are detailed below. These predictions are based on established chemical shift principles and data from similar α,β -unsaturated cyanoesters.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the methyl protons, and the acidic proton of the carboxylic acid.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)	10.0 - 12.0	Singlet (broad)	-
Vinyl Proton (=CH-)	6.5 - 7.5	Quartet	~ 7
Methyl Protons (-CH ₃)	1.8 - 2.2	Doublet	~ 7

- **Expertise & Experience:** The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The downfield shift of the vinyl proton is a direct consequence of its position on a double bond conjugated with two electron-withdrawing groups (nitrile and carboxylic acid). The quartet and doublet splitting pattern arises from the coupling between the vinyl proton and the methyl protons.

Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will provide information on all five carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic Carbon (-COOH)	165 - 175
Alkene Carbon (=C(CN)-)	100 - 110
Alkene Carbon (=CH-)	140 - 150
Nitrile Carbon (-CN)	115 - 125
Methyl Carbon (-CH ₃)	15 - 25

- **Expertise & Experience:** The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. The sp-hybridized carbon of the nitrile group also has a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Cyano-2-butenoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Use a sufficient number of scans, as the natural abundance of ¹³C is low.

- Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Cyano-2-butenoic acid** is predicted to show characteristic absorption bands for the O-H, C=O, C≡N, and C=C bonds.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
C=O (Carboxylic Acid)	1680 - 1720	Strong
C≡N (Nitrile)	2220 - 2260	Medium
C=C (Alkene)	1620 - 1680	Medium

- Trustworthiness: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or liquid state. The C=O stretching frequency is slightly lower than that of a simple saturated carboxylic acid due to conjugation with the C=C double bond. The nitrile stretch is a sharp, medium-intensity band in a relatively clean region of the spectrum, making it a reliable diagnostic peak.

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

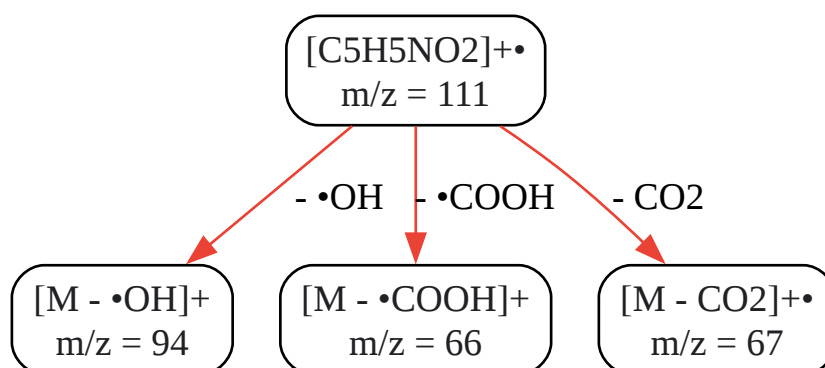
- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

- Molecular Ion (M^+): The expected molecular ion peak for $C_5H_5NO_2$ would be at a mass-to-charge ratio (m/z) of 111.03.
- Key Fragmentation Pathways:
 - Loss of a hydroxyl radical ($\bullet OH$) from the carboxylic acid to give a fragment at m/z 94.
 - Loss of a carboxyl group ($-COOH$) to give a fragment at m/z 66.
 - Decarboxylation (loss of CO_2) to give a fragment at m/z 67.



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Caption: Predicted major fragmentation pathways for **2-Cyano-2-butenic acid**.

Experimental Protocol for Mass Spectrometry

- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly for analysis in solution.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis

A plausible synthetic route to **2-Cyano-2-butenic acid** is the Knoevenagel condensation of propanal with cyanoacetic acid.

Caption: Proposed synthesis of **2-Cyano-2-butenic acid**.

References

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Sources

- [1. 2-Cyanobut-2-enoic acid | 759-72-8 \[sigmaaldrich.com\]](#)
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